molecular formula C5H5ClF2N2O B6148829 2-(1-chloroethyl)-5-(difluoromethyl)-1,3,4-oxadiazole CAS No. 1153036-98-6

2-(1-chloroethyl)-5-(difluoromethyl)-1,3,4-oxadiazole

Cat. No. B6148829
CAS RN: 1153036-98-6
M. Wt: 182.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Chloroethyl)-5-(difluoromethyl)-1,3,4-oxadiazole (also known as CFO) is a heterocyclic compound composed of three nitrogen atoms, one oxygen atom, one chlorine atom, and two fluorine atoms. It is a colorless, water-soluble, and odorless compound with a melting point of 97-99°C. CFO is widely used in the scientific research field due to its unique properties and potential applications.

Scientific Research Applications

CFO has a wide range of applications in scientific research. It has been used in the synthesis of various heterocyclic compounds, such as pyridines and thiophenes, and as a starting material for the synthesis of biologically active compounds. CFO has also been used in the synthesis of polymeric materials, such as polyurethanes and polyesters, and as a reagent in organic synthesis. Moreover, CFO has been used in the synthesis of pharmaceuticals, such as antifungal agents, and in the synthesis of catalysts and catalytic systems.

Mechanism of Action

The mechanism of action of CFO is not fully understood. However, it is believed that CFO acts by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). Inhibition of COX-2 leads to decreased production of prostaglandins, which are inflammatory mediators that play a key role in the development of various diseases. Additionally, CFO has been shown to inhibit the activity of other enzymes, such as 5-lipoxygenase (5-LOX). Inhibition of 5-LOX leads to decreased production of leukotrienes, which are also inflammatory mediators.
Biochemical and Physiological Effects
CFO has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which leads to decreased production of prostaglandins and leukotrienes. Additionally, CFO has been shown to inhibit the activity of 5-lipoxygenase (5-LOX), which leads to decreased production of leukotrienes. CFO has also been shown to have anti-inflammatory, anti-oxidant, and anti-cancer activities. Furthermore, CFO has been shown to have neuroprotective and cardioprotective effects.

Advantages and Limitations for Lab Experiments

CFO has several advantages for lab experiments. It is a water-soluble compound, which makes it easy to use in aqueous solutions. Additionally, CFO has a relatively low melting point, which makes it easy to handle and store. Furthermore, CFO has a wide range of applications in scientific research, which makes it a useful reagent for various experiments.
However, CFO also has some limitations. It is a relatively unstable compound, which makes it difficult to store for long periods of time. Additionally, CFO is a relatively expensive compound, which can limit its use in some experiments.

Future Directions

The potential applications of CFO are still being explored. Some possible future directions include the development of new synthetic methods for the production of CFO, the development of new pharmaceuticals based on CFO, the use of CFO as a reagent in organic synthesis, and the use of CFO in the synthesis of polymeric materials. Additionally, further research is needed to understand the biochemical and physiological effects of CFO, as well as the mechanism of action of CFO.

Synthesis Methods

CFO can be synthesized through a two-step process involving the reaction of 1-chloroethyl-1,3,4-oxadiazole (CO) with difluoromethyl iodide. In the first step, CO is reacted with difluoromethyl iodide in the presence of potassium carbonate to form 2-(1-chloroethyl)-5-(difluoromethyl)-1,3,4-oxadiazole. In the second step, the product is purified by recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(1-chloroethyl)-5-(difluoromethyl)-1,3,4-oxadiazole involves the reaction of 2-amino-5-(difluoromethyl)-1,3,4-oxadiazole with 1-chloroethane in the presence of a base.", "Starting Materials": [ "2-amino-5-(difluoromethyl)-1,3,4-oxadiazole", "1-chloroethane", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "To a stirred solution of 2-amino-5-(difluoromethyl)-1,3,4-oxadiazole in a suitable solvent (e.g. ethanol), add the base (e.g. sodium hydroxide) and stir for 10-15 minutes.", "Add 1-chloroethane dropwise to the reaction mixture and stir for an additional 2-3 hours at room temperature.", "After completion of the reaction, the solvent is removed under reduced pressure and the residue is purified by column chromatography to obtain the desired product, 2-(1-chloroethyl)-5-(difluoromethyl)-1,3,4-oxadiazole." ] }

CAS RN

1153036-98-6

Product Name

2-(1-chloroethyl)-5-(difluoromethyl)-1,3,4-oxadiazole

Molecular Formula

C5H5ClF2N2O

Molecular Weight

182.6

Purity

95

Origin of Product

United States

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